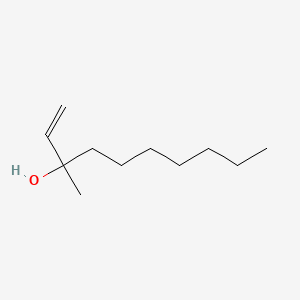

3-Hydroxy-3-methyl-1-decene

Description

3-Hydroxy-3-methyl-1-decene (C₁₁H₂₂O) is a monounsaturated aliphatic alcohol with a hydroxyl (-OH) and methyl (-CH₃) group at the third carbon of a 10-carbon chain. Such compounds are typically investigated for their applications in organic synthesis, polymer chemistry, or as intermediates in fragrance and pharmaceutical industries.

Properties

Molecular Formula |

C11H22O |

|---|---|

Molecular Weight |

170.29 g/mol |

IUPAC Name |

3-methyldec-1-en-3-ol |

InChI |

InChI=1S/C11H22O/c1-4-6-7-8-9-10-11(3,12)5-2/h5,12H,2,4,6-10H2,1,3H3 |

InChI Key |

SJVVJZFWUAMYNK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C)(C=C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on compounds with analogous functional groups, chain lengths, or substitution patterns. Key examples from the evidence include:

2-Decene, 2-methyl- (CAS 23381-92-2)

- Molecular Formula : C₁₁H₂₂ (vs. C₁₁H₂₂O for the target compound).

- Key Differences : Lacks the hydroxyl group, resulting in lower polarity and reduced hydrogen-bonding capacity.

- Physical Properties : Lower molecular weight (154.29 g/mol vs. ~170 g/mol for 3-Hydroxy-3-methyl-1-decene) and likely lower boiling point due to the absence of polar interactions.

- Safety Profile : Classified as a skin and eye irritant; first aid measures emphasize rinsing with water and medical consultation .

3-Hexene, 1-[[(2-methyl-2-propen-1-yl)oxy]- (3Z)- (CAS 292605-05-1)

- Molecular Formula : C₁₀H₁₈O (vs. C₁₁H₂₂O).

- Key Differences : Shorter carbon chain (6 carbons vs. 10 carbons) and an ether (-O-) linkage instead of a hydroxyl group.

- Reactivity : The ether group may confer different reactivity patterns, such as resistance to nucleophilic attack compared to the hydroxyl group in the target compound.

- Molecular Weight : 154.25 g/mol, significantly lower than the target compound .

3-Methyleneclyclohexene (CAS 1888-90-0)

- Molecular Formula : C₇H₁₀ (vs. C₁₁H₂₂O).

- Key Differences : Cyclic structure with a methylene (=CH₂) group, leading to distinct stereoelectronic properties.

Data Table: Comparative Analysis

Research Findings and Implications

- Hydroxyl Group Impact: The presence of -OH in this compound enhances solubility in polar solvents compared to non-hydroxylated analogs like 2-methyl-2-decene. However, its long hydrocarbon chain may limit aqueous solubility relative to shorter-chain alcohols .

- Synthetic Utility : The compound’s dual functional groups (-OH and alkene) make it a candidate for controlled oxidation or polymerization reactions, contrasting with ether-containing analogs that may prioritize stability .

- Toxicity Considerations : While direct data is unavailable, structurally similar alkenes (e.g., 2-methyl-2-decene) require precautions against inhalation and dermal exposure, suggesting comparable safety protocols for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.